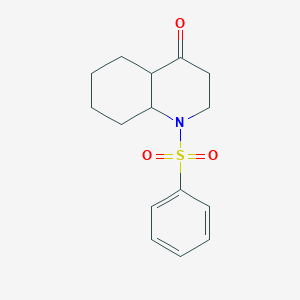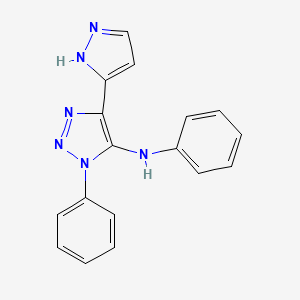![molecular formula C15H16ClN3O4S B5917445 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNP-BSA, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways. PKC is involved in a wide range of physiological processes, including cell growth, differentiation, and apoptosis. CNP-BSA has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC requires the binding of two molecules, diacylglycerol (DAG) and Ca2+, to its regulatory domain for activation. This compound competes with DAG for binding to the regulatory domain, thereby preventing the activation of PKC. This results in the inhibition of downstream signaling pathways that are dependent on PKC activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various physiological processes. It is also relatively stable and easy to handle, making it suitable for use in cell culture and animal studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, making it difficult to use in long-term studies. In addition, its inhibitory effects on PKC may be non-specific, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of downstream targets of PKC that are involved in the development and progression of diseases such as cancer and cardiovascular diseases. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. Overall, this compound is a valuable research tool with potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-chloro-2-nitroaniline with 3-aminopropylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of this compound. The compound is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent inhibitor of PKC. It has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, and PKCγ. The compound has been used to study the role of PKC in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-7-8-14(15(11-12)19(20)21)17-9-4-10-18-24(22,23)13-5-2-1-3-6-13/h1-3,5-8,11,17-18H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKGPOYJKKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
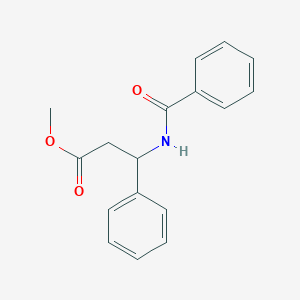
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
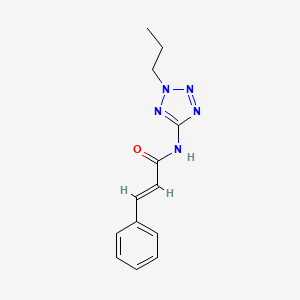
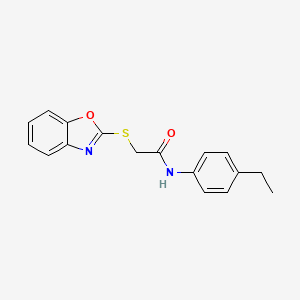
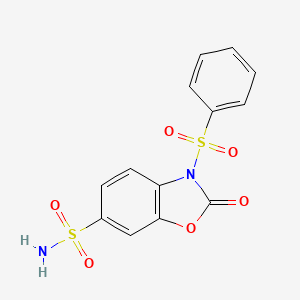
![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
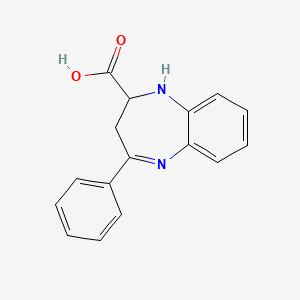
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
